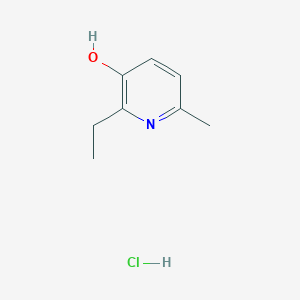

2-エチル-6-メチル-3-ヒドロキシピリジン塩酸塩

説明

2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride, also known as 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride, is a useful research compound. Its molecular formula is C8H12ClNO and its molecular weight is 173.64 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Picolines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗酸化活性

2-エチル-6-メチル-3-ヒドロキシピリジン塩酸塩は、エモキシピン塩酸塩(EHC)としても知られており、オリジナルの抗酸化物質です . 有害なフリーラジカルを中和する能力があり、酸化ストレスを防ぎます .

抗虚血薬

EHCは、抗虚血薬でもあります . 虚血性脳卒中、慢性脳虚血、慢性心不全など、酸化ストレスと虚血の発症を伴う疾患の複合療法に使用できます .

神経保護活性

EHCは、顕著な神経保護活性を示します . 酸化ストレスや虚血など、さまざまな要因によって引き起こされる神経細胞の損傷から保護することができます .

脂質過酸化に対する調節効果

EHCは、脂質過酸化とミトコンドリアタンパク質の酸化修飾に対して調節効果を持っています . 比較的高い濃度では、脂質過酸化産物の過渡的な蓄積を引き起こす可能性があります .

ABCB1およびSLCO1B1の阻害剤

作用機序

Target of Action

The primary targets of 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride, also known as Emoxypine, are biomembrane lipids and antioxidant enzymes . It interacts with these targets to exert its effects.

Mode of Action

2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride inhibits the oxidation of biomembrane lipids, thereby protecting the cell membranes from oxidative damage . It also increases the activity of antioxidant enzymes, specifically superoxide dismutase, which is responsible for the formation and consumption of lipid peroxides and active oxygen forms .

Biochemical Pathways

The compound affects the biochemical pathways related to lipid peroxidation and oxidative modification of mitochondrial proteins . It causes a transient accumulation of lipid peroxidation products at relatively high concentrations and redistributes free-radical oxidation substrates in favor of proteins . This leads to a gradual restriction of oxidative phosphorylation, a decrease in the affinity of the respiratory chain to ADP, and an impaired intactness of mitochondrial structures .

Pharmacokinetics

The pharmacokinetic properties of 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride are such that it has an elimination half-life of 2-2.6 hours . This means that the compound is relatively quickly metabolized and eliminated from the body. The compound can be administered orally or intravenously .

Result of Action

The action of 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride results in a number of molecular and cellular effects. These include the inhibition of lipid peroxidation, the increase in the activity of antioxidant enzymes, and the protection of cell membranes from oxidative damage . These effects contribute to the compound’s antioxidant and actoprotector properties .

Action Environment

The action of 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride can be influenced by various environmental factors. For instance, the compound’s antioxidant activity can be affected by the presence of reactive oxygen species in the environment . Additionally, the compound’s efficacy and stability can be influenced by factors such as temperature, pH, and the presence of other substances in the environment .

生化学分析

Biochemical Properties

2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride has been shown to have a modulating effect on lipid peroxidation and oxidative modification of mitochondrial proteins . It causes transient accumulation of lipid peroxidation products at relatively high concentrations in the incubation mixture and redistribution of free-radical oxidation substrates in favor of proteins . This compound interacts with the respiratory chain, causing a decrease in affinity to ADP .

Cellular Effects

In cellular processes, 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride has been found to affect the functional state of rat liver mitochondria in vitro . It influences cell function by causing a gradual restriction of oxidative phosphorylation and an impaired intactness of mitochondrial structures .

Molecular Mechanism

At the molecular level, 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride acts as a restrictor of oxidative phosphorylation and a pro-oxidant . This could result from the manifestation of its prototropic tautomerism .

Temporal Effects in Laboratory Settings

The effects of 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride over time in laboratory settings have been studied, particularly its impact on free-radical oxidation and respiration of intact rat liver mitochondria . The compound’s effects on lipid peroxidation and oxidative modification of mitochondrial proteins were observed .

Dosage Effects in Animal Models

In animal models, the antihypoxic activity of 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride increased tolerance to asphyxia and hypercapnic hypoxia after intraperitoneal administration . A fourfold reduction in the dosage reduced the resistance to histotoxic hypoxia by 32% .

Transport and Distribution

It is known that the neutral molecule could be anchored in the phospholipid bilayer, affecting the lipid microenvironment of whole proteins .

Subcellular Localization

It has been studied for its effects on mitochondria, suggesting it may localize to these organelles .

特性

IUPAC Name |

2-ethyl-6-methylpyridin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c1-3-7-8(10)5-4-6(2)9-7;/h4-5,10H,3H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZUIXWYHQJZUOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=N1)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2364-75-2 (Parent) | |

| Record name | Emoxipin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013258598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80157647 | |

| Record name | Emoxipin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13258-59-8 | |

| Record name | 3-Pyridinol, 2-ethyl-6-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13258-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Emoxipin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013258598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Emoxipin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EMOXYPINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SN1FWZ77AE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

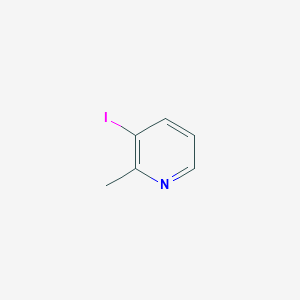

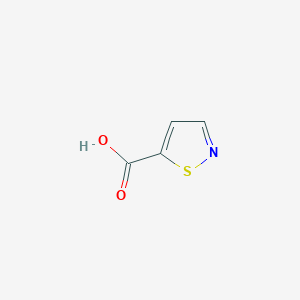

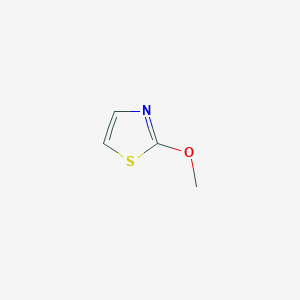

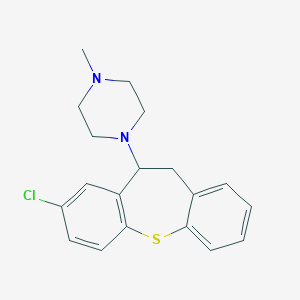

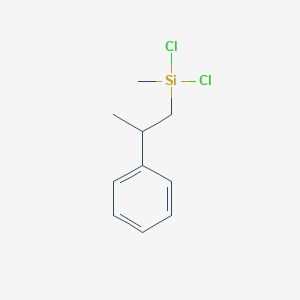

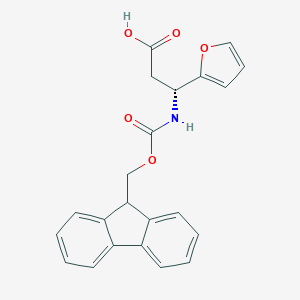

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-{[(2-hydroxyphenyl)imino]methyl}benzylidene)amino]phenol](/img/structure/B88216.png)